3-(7-Azabicyclo[2.2.1]heptane-7-carbonyl)cyclobutan-1-one
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Overview
Description
3-(7-Azabicyclo[221]heptane-7-carbonyl)cyclobutan-1-one is a complex organic compound featuring a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-Azabicyclo[2.2.1]heptane-7-carbonyl)cyclobutan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Starting Material: The synthesis begins with cyclohex-3-enecarboxylic acid.
Curtius Reaction: This reaction converts the carboxylic acid into an isocyanate intermediate.
Bromination: Stereoselective bromination is performed to introduce bromine atoms at specific positions.
Intramolecular Cyclization: The brominated intermediate undergoes intramolecular cyclization, facilitated by a base such as sodium hydride (NaH), to form the bicyclic structure.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(7-Azabicyclo[2.2.1]heptane-7-carbonyl)cyclobutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 with palladium catalyst, lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(7-Azabicyclo[2.2.1]heptane-7-carbonyl)cyclobutan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting nicotinic acetylcholine receptors.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific mechanical and chemical properties.
Biological Studies: The compound is used in studies to understand its interactions with biological molecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-(7-Azabicyclo[2.2.1]heptane-7-carbonyl)cyclobutan-1-one involves its interaction with specific molecular targets. For instance, it may bind to nicotinic acetylcholine receptors, modulating their activity. This interaction can influence various signaling pathways within cells, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Epibatidine: A potent analgesic with a similar bicyclic structure.
Nicotine: Another compound that targets nicotinic acetylcholine receptors.
2-Azabicyclo[3.2.1]octane: A compound with a different bicyclic structure but similar chemical properties.
Uniqueness
3-(7-Azabicyclo[221]heptane-7-carbonyl)cyclobutan-1-one is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(7-azabicyclo[2.2.1]heptane-7-carbonyl)cyclobutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c13-10-5-7(6-10)11(14)12-8-1-2-9(12)4-3-8/h7-9H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSARQGJEGJOBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1N2C(=O)C3CC(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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